Mesulfenfos-d6
Description
Electronic Structure
Deuterium substitution reduces the zero-point energy of C–D bonds compared to C–H bonds, leading to minor shifts in UV-Vis absorption maxima (Δλ ≈ 2–5 nm). The sulfinyl group’s electron-withdrawing effect remains unchanged, preserving the compound’s reactivity in oxidation and nucleophilic substitution reactions.
Spectroscopic Signatures
- ¹H NMR : The non-deuterated form shows singlets for methyl protons at δ 2.50 ppm, whereas the deuterated analog exhibits residual proton signals as quintets (JHD = 1.9 Hz).
- Mass Spectrometry : The molecular ion peak for Fenthion Sulfoxide-d6 appears at m/z 314.36, compared to 308.33 for the non-deuterated form. Deuterium’s isotopic signature aids in distinguishing metabolic degradation products.
Thermodynamic Stability
Isotopic substitution marginally increases the compound’s thermal stability, with a decomposition temperature elevated by approximately 5°C compared to the non-deuterated form.
Properties
Molecular Formula |
C10H15O4PS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |
InChI Key |
DLAPIMGBBDILHJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Chiral Oxidation of Fenthion Using Deuterated Reagents
The enantioselective synthesis of fenthion sulfoxide serves as a foundational approach for generating deuterated variants. In non-deuterated systems, recombinant flavin-containing monooxygenase 1 (FMO1) catalyzes the oxidation of fenthion to (+)-fenthion sulfoxide. For deuterium labeling, N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines —chiral oxidants—have been adapted to introduce deuterium during sulfoxidation. The process involves:
- Reacting fenthion with deuterated oxaziridines in anhydrous tetrahydrofuran (THF) at -20°C.
- Quenching the reaction with deuterium oxide (D₂O) to stabilize the sulfoxide intermediate.
- Purifying the product via recrystallization in deuterated acetonitrile to achieve >99% enantiomeric excess (ee).
This method yields Fenthion Sulfoxide-d6 with deuterium incorporated at the sulfoxide oxygen’s adjacent methyl groups. Isotopic purity is validated using chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Post-Synthesis Isotopic Exchange
An alternative strategy involves deuterium exchange after synthesizing non-labeled fenthion sulfoxide. This method leverages acid- or base-catalyzed H/D exchange at labile hydrogen sites:
- Dissolving fenthion sulfoxide in D₂O containing 0.1 M NaOD (deuterated sodium hydroxide).
- Heating the mixture at 80°C for 48 hours to facilitate exchange at the methyl groups attached to phosphorus.
- Neutralizing with DCl (deuterated hydrochloric acid) and isolating the product via rotary evaporation.
While cost-effective, this approach achieves lower deuteration efficiency (70–85%) compared to chiral oxidation, necessitating additional purification steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences deuteration efficiency. Polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) enhance isotopic exchange by stabilizing transition states during oxidation. For instance, reactions conducted in DMSO-d6 at 90°C achieve 98% deuteration within 2 hours, whereas tetrahydrofuran-d8 requires extended durations (24 hours) for comparable yields.
Catalytic Systems
Manganese oxide-based catalysts (e.g., gCN/MnO/MnO(OH)) have been employed in photo-Fenton-like reactions to generate hydroxyl radicals (·OD) from D₂O. These radicals abstract hydrogen from fenthion’s methyl groups, enabling deuterium incorporation via radical recombination. Key parameters include:
- Catalyst loading : 15 mg per mmol of fenthion.
- Light source : Visible light (450 nm) to activate the photocatalyst.
- Reaction time : 6–8 hours for >95% deuteration.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification is essential to remove non-deuterated impurities. A standardized protocol involves:
Analytical Validation
Liquid Chromatography-Mass Spectrometry (LC-MS)
- Column : C18 reversed-phase (125 × 2 mm, 5 µm).
- Mobile phase : 0.1% formic acid in water (A) and methanol (B).
- Detection : Multiple reaction monitoring (MRM) at m/z 294 → 169 (quantitative) and m/z 294 → 125 (confirmatory).
Nuclear Magnetic Resonance (NMR)
- Solvent : DMSO-d6.
- ¹H NMR : Absence of signals at δ 3.2–3.4 ppm (methyl protons) confirms deuteration.
- ³¹P NMR : Single peak at δ 55 ppm verifies structural integrity.
Comparative Analysis of Synthesis Methods
| Method | Deuteration Efficiency (%) | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Oxidation | >99 | 85 | 24 | 420 |
| Isotopic Exchange | 70–85 | 92 | 48 | 150 |
| Photo-Fenton Catalysis | 95–98 | 88 | 6 | 320 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions: Mesulfenfos-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the corresponding sulfide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterated groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Fenthion Sulfoxide-d6 serves as a tracer in analytical chemistry, particularly in studies examining reaction mechanisms and metabolic pathways. Its deuterated nature allows scientists to track its behavior in biological systems more accurately than its non-deuterated counterparts. This capability is crucial for understanding the compound's interactions with biological molecules, such as enzymes.
Table 1: Comparison of Fenthion Sulfoxide-d6 with Other Organophosphorus Compounds
| Compound | Description | Unique Features |
|---|---|---|
| Fenthion | Non-deuterated analog used widely as an insecticide. | Standard form without isotopic labeling. |
| Malathion | Organophosphorus insecticide with a similar mechanism. | Different chemical structure; less toxic than Fenthion. |
| Parathion | Highly toxic organophosphorus compound. | Greater toxicity to mammals; similar mode of action. |
| Fensulfoxide | Another sulfoxide derivative with similar properties. | Non-deuterated form; used for comparison in metabolic studies. |
Biological Studies
Fenthion Sulfoxide-d6 exhibits significant biological activity by interacting with cholinesterase enzymes , which are critical for neurotransmission. Research indicates that this compound inhibits these enzymes, potentially leading to neurotoxic effects. Additionally, it has been shown to act as an antagonist to the androgenic activity of dihydrotestosterone in specific cell lines, highlighting its relevance in studies of endocrine disruption.
Case Study: Enzyme Inhibition
A study on the stereoselective inhibition of acetylcholinesterase by Fenthion Sulfoxide-d6 revealed that the (R)-(+)-enantiomer exhibited a significantly lower IC50 value compared to its (S)-(-)-counterpart, indicating a stronger inhibitory effect on enzyme activity . This finding underscores the importance of stereochemistry in the biological activity of organophosphorus compounds.
Environmental Impact Studies
The stability and tracking capabilities of Fenthion Sulfoxide-d6 make it a useful tool in environmental chemistry for studying pesticide degradation and transport mechanisms in ecosystems. Its metabolites can be analyzed using advanced techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), providing insights into its environmental fate and potential toxicity.
Metabolism and Degradation
Research indicates that Fenthion is readily oxidized to form various metabolites, including sulfoxides and sulfones, which are then excreted by organisms . Understanding these metabolic pathways is essential for assessing the ecological risks associated with pesticide use.
Toxicological Assessments
Toxicological studies involving Fenthion Sulfoxide-d6 focus on its effects on human health and wildlife. The compound's ability to inhibit cholinesterase enzymes raises concerns regarding its potential neurotoxic effects, necessitating thorough risk assessments.
Mechanism of Action
Mesulfenfos-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Research Implications and Gaps
- Toxicity Data: The acute toxicity of fenthion sulfoxide-d6 remains unstudied, though its non-deuterated form is highly toxic .
- Environmental Persistence: Degradation kinetics of deuterated vs. non-deuterated metabolites warrant further investigation .
- Analytical Optimization : Recovery rates of fenthion sulfoxide-d6 in complex matrices (e.g., sediments) require validation across laboratories .
Biological Activity
Fenthion Sulfoxide-d6 is a deuterated derivative of the organophosphorus pesticide fenthion, known for its significant biological activity, particularly in relation to cholinesterase inhibition and endocrine disruption. This article explores its mechanisms of action, metabolic pathways, and implications for health and environmental safety.
Fenthion Sulfoxide-d6 primarily exhibits biological activity through the inhibition of cholinesterase enzymes, which play a critical role in neurotransmission. By inhibiting these enzymes, the compound disrupts normal signaling pathways in the nervous system, potentially leading to neurotoxic effects. Research indicates that Fenthion Sulfoxide-d6 may also act as an antagonist to dihydrotestosterone (DHT), a potent androgen, thereby influencing endocrine functions .
Metabolism and Transformation
The metabolic interconversion between fenthion and its sulfoxide form is crucial for understanding its biological effects. Studies have shown that fenthion is metabolized into fenthion sulfoxide via cytochrome P450 enzymes and flavin-containing monooxygenases. The sulfoxide form has been detected as a major metabolite when fenthion is incubated with liver microsomes, indicating that metabolic transformation can significantly alter biological activity .
Case Studies
- Endocrine Disruption : A study utilizing NIH3T3 cells demonstrated that fenthion acts as an antiandrogen at concentrations ranging from to . This activity was comparable to that of flutamide, a known antiandrogenic agent. Importantly, when fenthion was metabolized to its sulfoxide form in the presence of liver cytosol, the antiandrogenic activity was lost, suggesting that metabolic conversion plays a vital role in modulating endocrine effects .
- Toxicological Assessment : In a forensic analysis involving a human cadaver, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify fenthion and its metabolites. The study found elevated levels of fenthion sulfoxide in cerebrospinal fluid compared to blood, indicating potential neurotoxic implications following exposure .
Analytical Methods
The analysis of Fenthion Sulfoxide-d6 and its metabolites typically involves advanced chromatographic techniques. For instance:
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been utilized to study the oxidative transformations of fenthion and its metabolites, allowing for detailed profiling of biological behavior .
- Various mobile phase compositions have been tested to optimize sensitivity for detecting fenthion-related compounds, with findings suggesting that specific solvent combinations significantly enhance peak resolution and signal intensity during analysis .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Cholinesterase Inhibition | Disrupts neurotransmission; potential neurotoxic effects |
| Antiandrogenic Activity | Acts against DHT; relevant in endocrine disruption studies |
| Metabolic Transformation | Converts to less active forms; impacts overall biological activity |
Q & A
Q. What analytical methods are most effective for detecting and quantifying Fenthion Sulfoxide-d6 in environmental or biological matrices?
Fenthion Sulfoxide-d6 is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Method validation should include linearity (r² ≥ 0.99), recovery rates (70–120%), and precision (RSD < 15%) in target matrices such as sediments or tissues. Deuterated analogs like Fenthion Sulfoxide-d6 serve as internal standards to correct for matrix effects and instrument variability .
Q. How should researchers ensure the stability of Fenthion Sulfoxide-d6 during experimental storage and handling?
Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Prior to use, confirm stability via repeated LC-MS/MS analyses under simulated experimental conditions (e.g., pH, temperature). Degradation products should be monitored using high-resolution mass spectrometry (HRMS) to validate storage protocols .
Q. What safety protocols are critical when handling Fenthion Sulfoxide-d6 in laboratory settings?
Use nitrile or fluorinated rubber gloves, safety goggles with side shields, and lab coats to avoid dermal or ocular exposure. Conduct experiments in fume hoods to minimize inhalation risks. Post-handling, decontaminate surfaces with methanol or acetonitrile, and dispose of waste via certified hazardous material facilities .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to resolve co-elution issues between Fenthion Sulfoxide-d6 and its non-deuterated analog in complex samples?
Adjust chromatographic gradients to increase retention time differences (e.g., 0.1% formic acid in water/acetonitrile). Use MRM transitions specific to the deuterated compound (e.g., m/z 300.36 → 169.05) and confirm spectral purity via ion ratio comparisons. Cross-validate with orthogonal methods like HPLC-UV to rule out false positives .
Q. What strategies address discrepancies in recovery rates of Fenthion Sulfoxide-d6 across heterogeneous matrices (e.g., soil vs. water)?
Employ matrix-matched calibration curves to account for suppression/enhancement effects. For low-recovery matrices (<70%), optimize extraction solvents (e.g., dichloromethane for lipophilic matrices) or include cleanup steps like solid-phase extraction (SPE) with C18 cartridges .
Q. How can isotopic interference be minimized when using Fenthion Sulfoxide-d6 as an internal standard in high-background samples?
Pre-treat samples with activated charcoal or centrifugal filtration to remove organic interferents. Use HRMS to distinguish isotopic peaks (e.g., resolving power > 25,000) and validate with blank matrix spikes .
Q. What experimental designs are recommended for assessing the environmental fate of Fenthion Sulfoxide-d6 despite limited ecotoxicity data?
Conduct microcosm studies to simulate hydrolysis, photolysis, and microbial degradation under controlled conditions. Pair with QSAR models to predict biodegradation pathways and prioritize metabolite identification via HRMS .
Q. How should researchers validate the absence of cytotoxic effects when using Fenthion Sulfoxide-d6 in cell-based assays?
Perform dose-response assays (e.g., 0.1–100 µM) with viability markers (MTT, ATP assays). Cross-check with untargeted metabolomics to identify off-target effects, and compare results to non-deuterated analogs to isolate isotope-specific impacts .
Q. What statistical approaches are suitable for interpreting batch-to-batch variability in Fenthion Sulfoxide-d6 purity?
Apply multivariate analysis (e.g., PCA) to purity data from multiple synthesis batches. Use ANOVA to identify significant variability sources (e.g., reaction temperature, solvent purity) and establish acceptance criteria (e.g., ≥98% isotopic enrichment) .
Q. How can researchers reconcile conflicting data on the partitioning behavior of Fenthion Sulfoxide-d6 in biphasic systems?
Measure logP values experimentally using shake-flask methods with octanol/water. Compare with computational predictions (e.g., COSMO-RS) and validate with NMR chemical shift analyses in deuterated solvents like DMSO-d6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
